molecular formula C23H25NO4S B11414750 Methyl 2-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11414750
M. Wt: 411.5 g/mol
InChI Key: FNAAHJXIEMZSFS-UHFFFAOYSA-N
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Description

METHYL 2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines benzofuran and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzothiophene intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzofuran or benzothiophene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

METHYL 2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest potential interactions with cellular signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include:

Uniqueness

What sets METHYL 2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its unique combination of benzofuran and benzothiophene moieties, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C23H25NO4S

Molecular Weight

411.5 g/mol

IUPAC Name

methyl 2-[[2-(5-propan-2-yl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H25NO4S/c1-13(2)14-8-9-18-17(10-14)15(12-28-18)11-20(25)24-22-21(23(26)27-3)16-6-4-5-7-19(16)29-22/h8-10,12-13H,4-7,11H2,1-3H3,(H,24,25)

InChI Key

FNAAHJXIEMZSFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC

Origin of Product

United States

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